molecular formula C28H22O6 B1257729 Gnetin C

Gnetin C

Cat. No.: B1257729
M. Wt: 454.5 g/mol
InChI Key: KVGHRSAHESCTFR-PDCCCBJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Gnetin C within the Stilbenoid Family

Stilbenoids constitute a class of natural polyphenols characterized by a basic C6-C2-C6 skeleton, which comprises two aromatic rings connected by a central ethylene (B1197577) double bond mdpi.commdpi.comresearchgate.netsemanticscholar.org. Resveratrol (B1683913) (3,4′,5-trihydroxy-trans-stilbene) is a widely recognized monomeric stilbene (B7821643) within this family mdpi.commdpi.comguidetopharmacology.orgnih.gov. This compound is classified as a resveratrol dimer, meaning its molecular structure is formed from two linked resveratrol units ieeesem.commdpi.comresearchgate.netsmolecule.commdpi.comoatext.comresearchgate.netsemanticscholar.orgresearchgate.netmdpi.comresearchgate.nettandfonline.com.

The chemical structure of this compound is specifically defined as 2alpha-(4-hydroxyphenyl)-3beta-(3,5-dihydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydrobenzofuran-4-ol mdpi.comsmolecule.com. This intricate arrangement, which includes a furan (B31954) ring linking two phenolic units, places this compound within the 2-phenyl-benzofuran derivatives group of stilbenoids smolecule.comsemanticscholar.org. This compound has a molecular weight of approximately 454.4 g/mol mdpi.comresearchgate.net.

The following table provides a comparison of key properties between this compound and its monomeric precursor, Resveratrol:

PropertyThis compoundResveratrol (trans-isomer)
Molecular Formula C28H22O6 nih.govchemspider.comC14H12O3 nih.govuni.lu
Molecular Weight 454.4 g/mol mdpi.comresearchgate.net228.3 g/mol mdpi.comresearchgate.net
Chemical Structure Dimer of resveratrol, featuring a benzofuran (B130515) ring linkage mdpi.comsmolecule.commdpi.comC6-C2-C6 basic skeleton with two phenol (B47542) groups linked by an ethane (B1197151) double bond mdpi.com
Classification Stilbenoid (specifically a resveratrol dimer, 2-phenyl-benzofuran derivative) ieeesem.comsmolecule.commdpi.comsemanticscholar.orgStilbenoid (monomeric stilbene) mdpi.commdpi.comresearchgate.net

Historical Perspective of this compound Research

The investigation into this compound is closely tied to the study of the melinjo plant, Gnetum gnemon, from which it is predominantly isolated. Early phytochemical screenings of Gnetum gnemon extracts revealed the presence of various secondary metabolites, including stilbenoids ieeesem.com. Research efforts have focused on the isolation and structural elucidation of these compounds. This compound, for instance, was isolated from the stem of Gnetum gnemon using advanced spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry ieeesem.com. Its complete structure was subsequently identified by comparing its Carbon-13 NMR spectral data with existing literature ieeesem.com.

Initial reports on melinjo seed extract (MSE), which contains this compound, highlighted its free radical scavenging and antimicrobial activities oatext.com. Over the past decade, academic attention has increasingly shifted towards resveratrol oligomers, including this compound. This heightened interest is driven by observations that these oligomeric compounds often exhibit health-promoting properties that are comparable to, or even superior to, those of the resveratrol monomer mdpi.comresearchgate.net. This growing body of evidence has spurred further in-depth research into the specific biological activities and mechanisms of action of this compound.

Overview of this compound's Significance in Phytochemical Studies

This compound holds significant importance in phytochemical studies due to several key factors. Its unique dimeric structure, derived from resveratrol, is a primary reason for its distinct properties, which frequently surpass those of its monomeric precursor in various biological contexts mdpi.comresearchgate.net. This structural complexity makes this compound a compelling target for natural product chemists seeking novel compounds with enhanced bioactivity.

Furthermore, the traditional uses of Gnetum gnemon in folk medicine for treating conditions such as rheumatitis, arthritis, bronchitis, asthma, constipation, and inflammation, are increasingly being linked to the presence of stilbenoids like this compound ieeesem.com. The plant's role as both a staple food and a traditional medicine in Southeast Asia further underscores the phytochemical interest in this compound and other stilbenoids it contains researchgate.netmdpi.comoatext.complantarchives.org. Its notable antioxidant properties are also a significant area of focus in phytochemical research smolecule.comoatext.comukm.mynih.govbiomedpharmajournal.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1

InChI Key

KVGHRSAHESCTFR-PDCCCBJGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Synonyms

gnetin C

Origin of Product

United States

Natural Occurrence, Isolation, and Characterization Methodologies

Plant Sources of Gnetin C and Related Stilbenoids

This compound is a prominent member of the stilbenoid family, which are polyphenolic compounds known for their diverse biological activities. Its natural distribution is primarily concentrated within certain plant genera and families.

Gnetum gnemon L., commonly known as Melinjo, stands out as a primary and abundant source of this compound. This edible plant, native to Southeast Asia, yields this compound from various parts, including its roots, seeds, fruits, and leaves mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netieeesem.commdpi.comnih.govscielo.brstuartxchange.org. The seeds of Melinjo are particularly rich in this compound, along with other significant resveratrol (B1683913) dimers such as gnemonoside A and gnemonoside D mdpi.comresearchgate.netieeesem.commdpi.comjyoungpharm.org. This compound itself is structurally defined as a dimer formed from two trans-resveratrol units linked via a benzofuran (B130515) ring mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.govfujifilm.comresearchgate.net.

Beyond Gnetum gnemon, this compound has been identified in other species within the Gnetum genus, including Gnetum leyboldii, Gnetum schwackeanum, Gnetum africanum researchgate.net, and Gnetum latifolium researchgate.net. The presence of this compound is not exclusively limited to the Gnetaceae family. It has also been isolated from Rheum lhasaense, a plant belonging to the Polygonaceae family researchgate.net. Broader categories of plant families, such as Vitaceae, Leguminosae, Dipterocarpaceae, and Cyperaceae, are also recognized as sources of various resveratrol oligomers, which encompass compounds like this compound researchgate.net.

Table 1: Primary Plant Sources of this compound and Related Stilbenoids

Plant NameBotanical FamilyParts Containing this compoundRelated Stilbenoids Identified
Gnetum gnemon (Melinjo)GnetaceaeRoots, Seeds, Fruits, LeavesGnemonoside A, Gnemonoside D, Resveratrol, Gnetin L, Gnemonols A-L, Gnemonosides K
Gnetum leyboldiiGnetaceaeNot specifiedNot specified
Gnetum schwackeanumGnetaceaeNot specifiedNot specified
Gnetum africanumGnetaceaeNot specifiedNot specified
Gnetum latifoliumGnetaceaeStemGnetin E, Gnetin D, (-)-ε-Viniferin, Resveratrol
Rheum lhasaensePolygonaceaeNot specifiedNot specified

Advanced Isolation Techniques for this compound from Natural Extracts

The isolation of this compound from complex natural matrices requires sophisticated separation techniques to achieve high purity.

Chromatography is a cornerstone in the isolation and purification of natural products like this compound. Initial extraction often involves methanol, followed by a multi-step chromatographic purification process natpro.com.vn.

Commonly employed methods include:

Column Chromatography: Both normal-phase (using silica (B1680970) gel) and reversed-phase (using ODS, or octadecylsilyl, which is C18 modified silica gel) column chromatography are routinely applied natpro.com.vnacs.orgnih.govfujifilm.comdrawellanalytical.com. These techniques allow for the separation of compounds based on their polarity and interaction with the stationary phase. The elution typically starts with non-polar solvents (e.g., hexane) and gradually increases in polarity (e.g., chloroform-methanol) natpro.com.vn.

Preparative Thin-Layer Chromatography (TLC): This method is used for further purification, often after initial column chromatography steps, to separate components of a mixture acs.orgnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a vital technique for both analytical confirmation and preparative separation of this compound, especially for resolving structurally very similar compounds, such as 7a-epi-gnetin C, an epimer of this compound fujifilm.comnatpro.com.vnacs.orgnih.govfujifilm.comdrawellanalytical.comglsciencesinc.com. Recycling HPLC is particularly effective for separating compounds with very close retention times natpro.com.vn. ODS (C18) columns are frequently used in reversed-phase HPLC for the analysis of small molecules, including stilbenoids fujifilm.comglsciencesinc.com.

Spectroscopic and Analytical Techniques for Structural Elucidation

The precise determination of this compound's chemical structure relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D NMR, such as ¹H NMR and ¹³C NMR) and two-dimensional (2D NMR, such as ¹H-¹H COSY, HMBC, and HSQC) NMR techniques are indispensable for elucidating the relative structure and connectivity of atoms within the this compound molecule ieeesem.comacs.orgnih.gov. ¹H NMR provides information on proton environments, while ¹³C NMR reveals carbon frameworks. 2D NMR experiments, like ¹H-¹H COSY, confirm proton-proton couplings, aiding in the assignment of adjacent protons ieeesem.com.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the exact molecular formula of this compound by precisely measuring its mass-to-charge ratio (m/z) acs.orgnih.gov. This technique provides highly accurate mass data, which is essential for confirming the elemental composition.

Electronic Circular Dichroism (ECD) Spectroscopy: For compounds with chiral centers, such as this compound, ECD spectroscopy is employed to assign the absolute configuration acs.orgnih.gov. This method involves analyzing the differential absorption of left and right circularly polarized light by a chiral molecule, and the resulting spectrum can often be compared with known structures or predicted computationally to determine stereochemistry acs.orgnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths acs.orgnih.gov. This provides complementary information about the chemical bonds and molecular structure.

Table 2: Key Spectroscopic and Analytical Techniques for this compound Structural Elucidation

TechniquePurpose in Structural Elucidation
¹H NMR SpectroscopyElucidation of proton environments and connectivity
¹³C NMR SpectroscopyElucidation of carbon framework and functional groups
2D NMR Spectroscopy (e.g., COSY, HMBC, HSQC)Confirmation of atom connectivity and spatial relationships
High-Resolution ESI-MSDetermination of exact molecular formula and molecular weight
Electronic Circular Dichroism (ECD) SpectroscopyAssignment of absolute configuration of chiral centers
Infrared (IR) SpectroscopyIdentification of characteristic functional groups

Biosynthesis and Metabolic Transformations of Gnetin C

Putative Biosynthetic Pathways within Gnetum Species

The biosynthesis of Gnetin C, like other stilbenoids, originates from the phenylpropanoid pathway within Gnetum species mdpi.comresearchgate.net. This fundamental plant metabolic route provides the necessary precursors for the formation of stilbenes. Specifically, resveratrol (B1683913), a monomeric stilbenoid, serves as a key building block in this process. Resveratrol synthase (STS) is the enzyme responsible for condensing three molecules of malonyl-CoA with one molecule of coumaroyl-CoA to yield resveratrol mdpi.comresearchgate.net.

This compound is classified as a resveratrol dimer, meaning it is formed through the dimerization of two resveratrol units researchgate.netflybase.orgnih.govmdpi.comjapsonline.comresearchgate.netnih.govbioivt.comsemanticscholar.orgacs.orgacs.orgmdpi.comscielo.br. The oligomerization of resveratrol, which leads to compounds like this compound, is primarily thought to occur via oxidative coupling reactions researchgate.net. These initial dimerization steps are often followed by a series of secondary reactions, including cyclization, enolization, and oxidation, which contribute to the final complex structure of this compound researchgate.net. Gnetum gnemon is particularly rich in these resveratrol derivatives, including this compound and its glucosides, such as gnemonoside A and gnemonoside D mdpi.comresearchgate.netacs.orgacs.orgresearchgate.netnih.gov.

Enzymatic and Non-Enzymatic Biotransformation Studies

A significant biotransformation involving this compound occurs with its glucosylated precursors, gnemonoside A and gnemonoside D. Studies indicate that in the gastrointestinal tract, gnemonosides A and D are converted into this compound mdpi.comresearchgate.netsemanticscholar.org. This conversion is crucial as it renders this compound as the major component of the absorbed Melinjo seed extract (MSE) in the body mdpi.comresearchgate.netsemanticscholar.org. While the precise enzymatic or non-enzymatic mechanisms for this in vivo gastrointestinal conversion are not always explicitly detailed, such transformations of glycosides into their aglycones are commonly facilitated by gut microbiota enzymes (e.g., β-glucosidases) or host enzymes.

Pre-clinical Metabolic Fate and Pharmacokinetic Research

Pre-clinical pharmacokinetic research, primarily conducted in in vitro systems and animal models, has provided valuable insights into the metabolic fate of this compound. These studies focus on its absorption, distribution, metabolism, and excretion without delving into human pharmacokinetics or dosage.

Absorption and Bioavailability: this compound has demonstrated improved pharmacokinetic parameters, including higher bioavailability, when compared to monomeric stilbenes like resveratrol and pterostilbene (B91288) in mouse studies nih.govresearchgate.net. This suggests that this compound is more readily absorbed and available in the systemic circulation than its monomeric counterparts.

Distribution: Research in animal models indicates that this compound exhibits favorable distribution characteristics. Notably, this compound has been observed to accumulate in tumor tissues in mouse models, a characteristic not consistently seen with resveratrol or pterostilbene researchgate.net. This selective accumulation may contribute to its observed biological effects in disease models.

Metabolism: The metabolic transformation of this compound in preclinical models involves conjugation reactions. One identified metabolite of this compound is this compound monoglucuronide. This suggests that glucuronidation, a common Phase II metabolic pathway for phenolic compounds, plays a role in the detoxification and elimination of this compound. Stilbenes, in general, are known to undergo Phase II reactions such as glucuronidation and sulfation, which increase their water solubility for excretion bioivt.com.

Elimination and Half-life: this compound demonstrates a longer retention time in the bloodstream compared to resveratrol. For instance, the mean residence time (MRT) for this compound has been reported as 36.3 hours, significantly longer than resveratrol's 6.6 hours researchgate.net. This extended presence in circulation suggests a potentially longer biological half-life for this compound, which could contribute to its sustained biological activities.

Preclinical studies utilizing various animal models, including xenografts and transgenic mice, have been instrumental in evaluating the therapeutic efficacy and metabolic fate of this compound nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net. These models allow for the investigation of this compound's systemic behavior and its interactions within biological systems.

Pre-clinical Pharmacokinetic Parameters of this compound vs. Resveratrol

CompoundMean Residence Time (MRT)Bioavailability (vs. Resveratrol)Tissue Accumulation (in tumor models)Primary Metabolic Pathway
This compound36.3 hours researchgate.netHigher nih.govresearchgate.netObserved (e.g., tumor tissues) researchgate.netGlucuronidation
Resveratrol6.6 hours researchgate.netLower bioivt.comLess observed researchgate.netGlucuronidation, Sulfation bioivt.com

Chemical Synthesis and Structural Modifications of Gnetin C

Total Synthesis Approaches to Gnetin C

The total synthesis of this compound, a complex natural product, has been a subject of interest in the field of organic chemistry. While a definitive, step-by-step total synthesis from simple starting materials remains to be exhaustively documented in readily available literature, the synthetic strategy predominantly revolves around the biomimetic oxidative dimerization of resveratrol (B1683913) or its protected derivatives. This approach mimics the natural biosynthetic pathway of resveratrol oligomers.

A key strategy in the synthesis of related resveratrol dimers involves an oxidative coupling reaction. For instance, a highly efficient and scalable synthesis of a bis-quinone methide, a crucial intermediate for resveratrol dimers, has been achieved through the aerobic oxidation of a protected resveratrol derivative. To overcome issues with selectivity and reproducibility on a larger scale, ferrocenium (B1229745) hexafluorophosphate (B91526) (FeCp₂PF₆) has been successfully employed as an oxidant, affording the intermediate in a remarkable yield of over 95%. This intermediate serves as a versatile precursor for the construction of various resveratrol dimers, and a similar strategy could conceptually be applied to the total synthesis of this compound. The general approach would likely involve the following key steps:

Protection of Functional Groups: The hydroxyl groups of a resveratrol monomer would be protected to prevent unwanted side reactions during the oxidative coupling.

Oxidative Dimerization: The protected resveratrol monomer would undergo an oxidative coupling reaction to form the characteristic dihydrobenzofuran ring system of this compound. This step is crucial for establishing the correct connectivity and initial stereochemistry.

Deprotection: The final step would involve the removal of the protecting groups to yield the natural product, this compound.

Further research is required to delineate the precise reaction conditions and stereochemical control necessary to achieve an efficient and enantioselective total synthesis of this compound.

Development and Synthesis of this compound Derivatives and Analogs

The promising biological profile of this compound has spurred efforts to synthesize its derivatives and analogs with the aim of improving its potency, selectivity, and pharmacokinetic properties. While extensive libraries of this compound derivatives are not yet widely reported, the focus of such synthetic endeavors would logically be on modifying the core structure at several key positions.

Strategies for creating this compound derivatives could include:

Modification of the Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are prime targets for modification. These can be converted to methoxy (B1213986) ethers, esters, or other functional groups to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of pterostilbene (B91288), a dimethoxylated analog of resveratrol, has demonstrated that such modifications can enhance bioavailability and biological activity. nih.gov A similar approach could be applied to this compound.

Alterations to the Aromatic Rings: Introduction of different substituents, such as halogens or alkyl groups, onto the aromatic rings could influence the electronic properties and steric interactions of the molecule with its biological targets.

Modification of the Dihydrobenzofuran Ring: The dihydrobenzofuran core offers opportunities for structural variation. For instance, altering the substituents on this ring or even modifying the ring structure itself could lead to novel analogs with distinct biological profiles.

The synthesis of these derivatives would likely employ standard organic chemistry transformations, building upon the established methods for the synthesis of the this compound core structure. The development of more potent this compound derivatives is considered a promising strategy to enhance its therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Modified Forms

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. Structure-activity relationship (SAR) studies aim to elucidate these connections, providing a roadmap for the design of more effective analogs.

Comparative studies have shown that this compound, as a resveratrol dimer, often exhibits superior biological activities compared to its monomeric counterpart, resveratrol. nih.govresearchgate.net For example, this compound has demonstrated more potent inhibition of metastasis-associated protein 1 (MTA1), a key player in cancer progression, than both resveratrol and pterostilbene. mdpi.com This suggests that the dimeric structure itself is a crucial determinant of this enhanced activity.

Impact of Stereochemistry on Biological Activity

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms in these isomers can significantly impact their interaction with biological targets, which are themselves chiral. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities, with one isomer often being significantly more potent than the others. nih.govresearchgate.net

While specific studies detailing the differential biological activities of the various stereoisomers of this compound are not extensively available, the general importance of stereochemistry in the bioactivity of natural products is widely recognized. nih.govresearchgate.net It is highly probable that the specific stereochemical configuration of naturally occurring (+)-Gnetin C is essential for its optimal binding to its biological targets. The synthesis of other stereoisomers of this compound and the evaluation of their biological activities would be a critical step in fully understanding its SAR and could potentially lead to the discovery of isomers with unique or improved therapeutic properties.

Influence of Functional Group Modifications

The functional groups of this compound, particularly its hydroxyl groups, play a pivotal role in its biological activity. These groups can participate in hydrogen bonding interactions with target proteins and also influence the molecule's antioxidant properties.

The following table summarizes the key functional groups and their potential influence on the biological activity of this compound:

Functional GroupPositionPotential Influence on Biological Activity
Hydroxyl (-OH)Multiple positions on aromatic rings- Crucial for antioxidant activity through hydrogen donation. - Participate in hydrogen bonding with biological targets. - Can be sites for metabolism (e.g., glucuronidation, sulfation), affecting bioavailability.
Dihydrobenzofuran RingCore structure- Provides a rigid scaffold that orients the aromatic rings in a specific spatial arrangement. - The oxygen atom can act as a hydrogen bond acceptor.
Stilbene (B7821643) MoietyEmbedded within the structure- Contributes to the overall shape and electronic properties of the molecule.

Studies on related polyphenols have shown that the number and position of hydroxyl groups can significantly impact their biological effects. For instance, methylation of hydroxyl groups to form methoxy ethers, as seen in pterostilbene, can increase lipophilicity and metabolic stability, leading to enhanced bioavailability and, in some cases, greater biological activity. nih.gov Therefore, modifications to the hydroxyl groups of this compound are expected to have a profound impact on its pharmacological profile.

Mechanistic Elucidation of Gnetin C S Pre Clinical Biological Activities

Anti-Inflammatory Mechanisms

Modulation of Inflammatory Cytokines (e.g., IL-1β, IL-2)

Gnetin C exhibits notable anti-inflammatory properties, particularly through its influence on inflammatory cytokines. In a mouse model of periodontitis, this compound demonstrated superior efficacy compared to resveratrol (B1683913) in inhibiting the expression of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. mdpi.com Furthermore, broader research indicates that stilbenes, a class of natural polyphenols to which this compound belongs, exert cytokine-mediated anti-inflammatory effects in various disease contexts, including cancer. mdpi.com

Interaction with Toll-Like Receptor (TLR) Signaling

This compound has been shown to modulate Toll-Like Receptor (TLR) signaling, specifically TLR3, which plays a critical role in innate immunity and inflammatory responses, particularly in the brain. This compound effectively controls TLR3-mediated brain inflammation and its potential neurodegenerative consequences. mdpi.com Studies have demonstrated that this compound suppresses the production of C-C motif chemokine ligand 2 (CCL2) and CCL5, both pro-inflammatory chemokines, which are induced by double-stranded RNA (dsRNA) through the inhibition of the TLR3 signaling pathway. nih.govjst.go.jp

In in vitro experiments using cultured human astrocytoma U373MG and neuroblastoma SH-SY5Y cells, treatment with this compound (10 µM) significantly reduced CCL2 and markedly suppressed CCL5 production following exposure to polyinosinic-polycytidylic acid (poly IC), a synthetic analog of dsRNA and a known TLR3 ligand. nih.govjst.go.jp The mechanistic insights suggest that this compound's inhibitory effect on the TLR3-interferon-beta (IFNβ)-phosphorylated-STAT1-RIG-I pathway involves the inhibition of IFNβ expression in astrocytoma cells and a primary inhibition of STAT1 phosphorylation in neuroblastoma cells. jst.go.jpresearchgate.net

Antioxidative Mechanisms

This compound demonstrates significant antioxidative properties, contributing to its health-promoting effects. fujifilm.comsmolecule.comoatext.com Its antioxidative capacity is largely attributed to its ability to scavenge free radicals and activate endogenous antioxidant pathways. mdpi.comresearchgate.net For instance, melinjo seed extract (MSE), which is rich in this compound, has been observed to increase plasma antioxidant activity and decrease protein carbonyl content in healthy individuals, indicating a reduction in oxidative damage. oatext.com

Radical Scavenging Activity (e.g., DPPH radical)

A prominent aspect of this compound's antioxidative mechanism is its direct radical scavenging activity. It has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. mdpi.comacs.org Comparative studies highlight this compound's superior potency in this regard, with an ED50 value of 10.7 µM for DPPH radical scavenging, which is more potent than resveratrol's ED50 of 13.2 µM. mdpi.com An ethanol (B145695) extract containing this compound also exhibited a notable DPPH radical scavenging effect. acs.org Furthermore, research on melinjo seeds indicated that mature seeds macerated with 50% ethanol, yielding an extract rich in this compound, achieved the highest DPPH radical inhibition of 66.07 ± 0.38%. insightsociety.org

Table 1: Comparison of DPPH Radical Scavenging Activity

CompoundED50 for DPPH Radical Scavenging (µM)
This compound10.7 mdpi.com
Resveratrol13.2 mdpi.com

Activation of Nrf2 Pathway

The antioxidative effects of this compound are significantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a crucial regulator of the oxidative stress response. mdpi.comresearchgate.net Activation of Nrf2 leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), UDP-glucuronosyltransferase (UGT), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GST), which collectively reduce reactive oxygen species (ROS) and can inhibit the NF-κB pathway, a key inflammatory signaling cascade. frontiersin.org Pre-clinical studies, including those in a mouse model of experimentally induced periodontitis, have demonstrated that this compound and its related compounds within melinjo extract activate the Nrf2 pathway. researchgate.net This suggests a direct or indirect relationship between E-stilbenes like this compound and the Nrf2 pathway in modulating inflammation and oxidative stress. researchgate.net

Metabolic Regulatory Mechanisms

This compound also demonstrates promising metabolic regulatory mechanisms, particularly concerning lipid and glucose homeostasis. It has shown a higher potential to reduce fat absorption and control blood glucose levels when compared to resveratrol. mdpi.com Furthermore, melinjo seed extract (MSE), which contains this compound, has been observed to improve metabolic dysfunction in high-fat diet (HFD) animal models. mdpi.com

Influence on Lipid Metabolism (e.g., fatty acid synthesis, transport, cholesterol biosynthesis)

A key aspect of this compound's metabolic influence is its effect on lipid metabolism. Research indicates that this compound significantly reduces the expression of proteins involved in fatty acid synthesis, fatty acid transport, and general lipid metabolism. mdpi.com This suggests a direct role for this compound in modulating various aspects of lipid homeostasis, potentially offering therapeutic avenues for metabolic disorders characterized by dyslipidemia. mdpi.com

Advanced Analytical Techniques in Gnetin C Research

Mass Spectrometry-Based Approaches for Metabolomic Profiling of Gnetin C and its Metabolites

Mass spectrometry (MS)-based metabolomics plays a crucial role in the global assessment of endogenous metabolites within a biological system, providing a "snapshot" of gene function, enzyme activity, and physiological landscapes hilarispublisher.com. This approach is highly sensitive and capable of detecting thousands of metabolites simultaneously, making it invaluable for identifying biomarkers and validating drug targets mdpi.com. In the context of this compound research, Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has been employed for metabolomic analysis, enabling the identification and profiling of this compound and related stilbenoid dimers such as Gnetin H and Suffruticosol B researchgate.netfrontiersin.org.

For the quantitative analysis of this compound in biological matrices, such as tumor tissues, Ultra Performance Liquid Chromatography (UPLC) has been effectively utilized mdpi.com. The methodology typically involves homogenizing tumor tissue samples, followed by extraction with acetonitrile (B52724) and reconstitution of the supernatant in a diluent (0.1% formic acid and acetonitrile at a 7:3 ratio) mdpi.com. A 10 μL sample is then injected into the UPLC system for analysis mdpi.com. This technique has successfully detected this compound in tumor samples, with average tissue concentrations reaching 0.105 ng/mg in certain treatment groups mdpi.com. Notably, in some studies, this compound demonstrated greater accumulation in tumor tissues compared to resveratrol (B1683913) and pterostilbene (B91288), which were not detectable under similar conditions mdpi.com.

Spectroscopic Methods for Monitoring this compound Interactions in Biological Systems (e.g., protein binding)

Spectroscopic methods provide powerful tools for monitoring molecular interactions, including protein-ligand binding, by detecting binding-induced vibrational or conformational changes. Techniques such as fluorescence spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and circular dichroism (CD) spectroscopy are commonly employed to study the interactions between proteins and small molecules scispace.comunicas.it. While specific detailed examples of this compound interactions directly monitored by these spectroscopic methods were not extensively detailed in the provided search results, the general applicability of these techniques is well-established for understanding drug-protein binding scispace.comunicas.it. For instance, fluorescence quenching can determine binding sites, equilibrium constants, and thermodynamic parameters, while CD spectroscopy can detect changes in the secondary structure of proteins upon ligand binding scispace.comunicas.it. Given this compound's demonstrated interactions with various proteins through in silico studies, these spectroscopic approaches are highly relevant for experimental validation and characterization of its binding mechanisms in biological systems. Raman microscopy is another label-free technique that can detect binding-induced vibrational spectral changes in protein solutions, offering insights into specific binding interactions tamu.edu.

In Silico Modeling and Molecular Docking Studies of this compound-Target Interactions

In silico modeling and molecular docking studies are computational approaches used to predict the binding affinity and interaction modes between a ligand (like this compound) and a target protein. These methods are crucial for identifying potential molecular targets and elucidating the mechanisms of action of bioactive compounds researchgate.netsemanticscholar.orgipb.ac.idb-cdn.net. This compound has been extensively investigated using these techniques for its interactions with various proteins implicated in diseases such as cancer and hypertension.

Molecular docking studies have shown this compound to interact with a diverse panel of target proteins, including:

AKT1: Identified as a potent allosteric inhibitor japsonline.comjapsonline.comresearchgate.net.

MTA1: this compound's role as an anticancer agent for prostate cancer has been studied through its involvement with metastasis-associated protein 1 (MTA1) japsonline.comnih.govnih.gov.

VHR (Vaccinia H-1 related phosphatase): A receptor crucial for the proliferation of HeLa cervical cancer cells researchgate.netipb.ac.id.

COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase): Enzymes involved in inflammatory pathways researchgate.netb-cdn.net.

ERα (Estrogen Receptor alpha): In breast cancer cells (MCF-7) researchgate.net.

IKK (IκB kinase): Involved in colon cancer pathways b-cdn.net.

STAT3 (Signal Transducer and Activator of Transcription 3): A target protein in colorectal cancer chemoprev.org.

ACE (Angiotensin-Converting Enzyme): An enzyme relevant to hypertension semanticscholar.orgjyoungpharm.org.

MAPK3, SRC, EGFR, MTOR: Hub targets in GPCRs-related cancer pathways researchgate.net.

Software tools such as AutoDock Tools and AutoDock Vina are commonly employed for these simulations researchgate.netipb.ac.idb-cdn.netjapsonline.comjyoungpharm.org.

Binding Energy Calculations

Binding energy, often expressed as free energy of binding (ΔG), is a key parameter derived from molecular docking studies, indicating the strength and stability of the interaction between a ligand and its target protein. A lower (more negative) binding energy value signifies a stronger binding affinity b-cdn.netchemoprev.org.

This compound has demonstrated favorable binding energies with several target proteins, often exhibiting superior or comparable affinities to known reference drugs.

Target ProteinThis compound Binding Energy (kcal/mol)Reference DrugReference Drug Binding Energy (kcal/mol)Source
AKT1-8.99MK2206-8.83 japsonline.com
COX-2-9.91Rofecoxib-10.66 researchgate.net
iNOS-7.53Dexamethasone-6.81 researchgate.net
VHR-8.3 ipb.ac.id
IKK-12.25-Fluorouracil (5-FU)-5.7 b-cdn.net
COX-2-9.65-Fluorouracil (5-FU)-6.1 b-cdn.net
STAT3-8.2 to -8.95-Fluorouracil (5-FU)-3.3 chemoprev.org
ERα-6.0trans-resveratrol-7.9 researchgate.net
ACE (at 300 K)Highest affinity among tested ligandsLisinopril, Captopril, EnalaprilatComparable/Lower semanticscholar.orgjyoungpharm.org

Further refinement of binding energy calculations can be achieved using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provide more accurate free energy binding assessments by accounting for solvent effects and conformational changes semanticscholar.orgjyoungpharm.org.

Identification of Allosteric Binding Sites

Allosteric binding refers to the interaction of a ligand at a site distinct from the orthosteric (active) site, leading to a conformational change that modulates the protein's activity. This mechanism offers advantages for drug development, potentially leading to greater specificity and fewer off-target effects elifesciences.org.

Molecular docking and bioinformatics analyses have identified this compound as a potent allosteric inhibitor of AKT1, suggesting its potential to impact breast and prostate cancer pathways through this mechanism japsonline.comjapsonline.comresearchgate.net. Additionally, this compound has been shown to interact with an allosteric site on BRAF, stabilizing different αC-helical conformations japsonline.com. The identification of such allosteric sites is critical for understanding the nuanced regulatory mechanisms of this compound and for designing future therapeutic interventions that leverage allosteric modulation.

Quantitative Analysis of this compound in Complex Matrices (e.g., tumor tissues)

Accurate quantitative analysis of this compound in complex biological matrices, such as tumor tissues, is essential for pharmacokinetic and pharmacodynamic studies. Ultra Performance Liquid Chromatography (UPLC) is a primary technique employed for this purpose due to its high resolution, sensitivity, and speed mdpi.com.

In studies investigating the therapeutic potential of this compound in prostate cancer xenografts, UPLC was used to analyze the concentration of this compound in tumor samples mdpi.com. The sample preparation involved homogenizing tumor tissue, extracting compounds with acetonitrile, and then reconstituting the dried supernatant mdpi.com. This method allowed for the detection of this compound in tumor tissues from treated mice, with an average tissue concentration of 0.105 ng/mg in the 25 mg/kg body weight group mdpi.com. This concentration was noted to be significantly higher than previously detected concentrations of resveratrol in similar xenograft models mdpi.com. High-Performance Liquid Chromatography (HPLC) has also been utilized to confirm the presence and quantify this compound in extracts, such as those from Gnetum gnemon seeds researchgate.net.

MatrixAnalytical TechniqueKey Findings / ConcentrationSource
Prostate Tumor Tissues (PC3M-Luc xenografts)UPLCAverage tissue concentration: 0.105 ng/mg (at 25 mg/kg bw this compound dose). This compound detectable, Resveratrol and Pterostilbene often not detectable. mdpi.com
Melinjo Seed ExtractHPLCThis compound detected at 3.7 min retention time. Peak height comparison indicates concentration changes with processing. researchgate.net

Future Directions and Research Challenges

Elucidating Underexplored Molecular Pathways and Targets

While Gnetin C has demonstrated activity against established pathways like MTA1/ETS2, ERK1/2, and AKT/mTOR in various cancer models, particularly prostate cancer, a comprehensive understanding of all its molecular targets and downstream signaling cascades is still emerging. mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov For instance, this compound has shown partial MTA1-independent mechanisms that inhibit cell metastatic potential and induce apoptosis in MTA1 knockdown cells, suggesting the involvement of additional, yet to be fully characterized, pathways. mdpi.com Further research is needed to identify these novel targets and mechanisms, which could reveal new therapeutic opportunities and expand the compound's applicability to other diseases. Integrating advanced proteomic and phosphoproteomic analyses could help map the intricate network of proteins and their modifications influenced by this compound.

Advancements in Synthetic Methodologies for this compound and Its Analogs

Access to pure this compound has historically been limited due to its isolation primarily from natural sources, which can be inconsistent in yield and purity. mdpi.com This limitation has hampered extensive biological evaluation. While this compound is a resveratrol (B1683913) dimer linked via a benzofuran (B130515) ring, its complex structure presents challenges for efficient and scalable chemical synthesis. mdpi.comieeesem.comacs.orgrsc.org Developing more advanced and cost-effective synthetic methodologies for this compound and its various analogs is crucial. This would enable the production of sufficient quantities for rigorous preclinical and potentially clinical studies, as well as facilitate the creation of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Development of Advanced Delivery Systems for Research Applications

Despite its promising biological activities, stilbenoids like resveratrol often face challenges related to poor bioavailability due to rapid metabolism and extensive conjugation in the intestinal tract, leading to less active metabolites. mdpi.com While this compound has shown improved pharmacokinetic parameters compared to resveratrol and pterostilbene (B91288) in some studies, optimizing its delivery for research applications remains a significant challenge. nih.govnih.govacs.org Future efforts should focus on developing advanced delivery systems, such as nanoparticles or other controlled-release formulations, to enhance its solubility, stability, and cellular uptake in in vitro and in vivo research models. impactfactor.orgresearchgate.netresearchgate.netjapsonline.comfoodandnutritionjournal.org This is critical for ensuring consistent and effective compound exposure in experimental settings, allowing for more accurate assessment of its biological effects.

Integration of Multi-Omics Approaches in this compound Mechanistic Studies

To gain a holistic understanding of this compound's effects, integrating multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics, and epigenomics) is essential. nih.gov Such comprehensive analyses can reveal global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment. This approach can help identify novel biomarkers of response, predict potential off-target effects, and uncover synergistic interactions when this compound is combined with other agents. For example, understanding how this compound influences DNA methylation or microRNA regulation could provide deeper insights into its epigenetic mechanisms of action. foodandnutritionjournal.org

Comparative Research with Other Stilbenoids and Natural Compounds

This compound is a resveratrol dimer, and comparative studies with other stilbenoids (e.g., resveratrol, pterostilbene) have already shown its superior potency in certain contexts, such as MTA1 inhibition and anticancer effects in prostate cancer. mdpi.commdpi.comsemanticscholar.orgnih.gov However, further comparative research is needed to fully delineate the unique advantages and disadvantages of this compound relative to a broader range of natural compounds and synthetic drugs. This includes evaluating its efficacy, specificity, and mechanistic differences across various disease models. Such comparisons will help position this compound within the landscape of natural product-derived therapeutics and inform rational design of combination therapies.

Addressing Gaps in Pre-clinical Efficacy Data for Broader Disease Areas

While this compound has shown compelling preclinical efficacy, particularly in prostate cancer models (including xenografts and transgenic mice), in vivo preclinical studies for other disease areas are still largely lacking. mdpi.comresearchgate.netnih.govthermofisher.com Gaps exist in robust efficacy data for its potential in other cancers (e.g., colon, leukemia, melanoma, neuroblastoma) and non-cancerous conditions where it has shown promise, such as anti-inflammatory and antioxidant effects. mdpi.comresearchgate.net Future research must prioritize well-designed, comprehensive preclinical studies in diverse animal models to validate its therapeutic potential across a wider spectrum of diseases. This includes evaluating different routes of administration and long-term effects.

Methodological Improvements in this compound Research

Advancing this compound research requires continuous methodological improvements. This includes refining in vitro and in vivo models to better mimic human disease conditions, developing more sensitive and specific analytical techniques for detecting this compound and its metabolites in biological samples, and standardizing experimental protocols to ensure reproducibility across studies. For instance, addressing the dose-and-effect relationship of natural polyphenols, where lower doses sometimes exert more potent effects, requires careful experimental design. mdpi.com Furthermore, the development of robust computational models, such as molecular docking and network pharmacology, can aid in predicting interactions and identifying new targets, guiding experimental validation. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Gnetin C from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Key steps include:

  • Sample preparation : Freeze-drying plant material (e.g., Gnetum species) to preserve stability .
  • Solvent selection : Ethanol-water mixtures (e.g., 70% ethanol) optimize polyphenol extraction .
  • Purification : Use of reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate this compound from co-eluting stilbenoids .
    • Validation : Confirm purity via NMR (¹H/¹³C) and LC-MS, ensuring molecular ion peaks align with theoretical m/z values .

Q. How can researchers design initial experiments to assess this compound’s antioxidant activity?

  • Experimental Design :

  • Assay selection : Use DPPH radical scavenging and FRAP assays for preliminary screening .
  • Controls : Include ascorbic acid or Trolox as positive controls.
  • Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values .
  • Replicates : Perform triplicate measurements to account for variability; report mean ± SD .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., varying IC₅₀ values across studies)?

  • Analysis Framework :

Compare experimental conditions : Assess differences in cell lines (e.g., HepG2 vs. HEK293), assay protocols, or solvent systems (DMSO vs. ethanol) that may alter bioavailability .

Statistical rigor : Apply ANOVA or t-tests to evaluate significance of observed differences; report p-values and confidence intervals .

Meta-analysis : Systematically review literature using PICO frameworks (Population: cell/organism type; Intervention: this compound dose; Comparison: controls; Outcome: IC₅₀) to identify trends .

  • Example : A 2023 study found DMSO reduced this compound’s solubility, artificially inflating IC₅₀ values in cancer cells .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics?

  • Methodological Guidance :

  • Animal models : Use Sprague-Dawley rats or C57BL/6 mice with standardized diets to minimize metabolic variability .
  • Dosing : Administer via oral gavage (10–50 mg/kg) or intraperitoneal injection; collect plasma at intervals (0, 1, 3, 6, 12h) .
  • Analytical validation : Quantify plasma concentrations via UPLC-MS/MS with a lower detection limit of 0.1 ng/mL .
    • Troubleshooting : Include negative controls (vehicle-only) and validate extraction recovery rates (≥80%) .

Q. What advanced techniques characterize this compound’s interaction with molecular targets (e.g., kinases or receptors)?

  • Approaches :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing target proteins on sensor chips .
  • Molecular docking : Use AutoDock Vina to model binding poses; validate with mutagenesis studies .
  • Cryo-EM : Resolve structural complexes at near-atomic resolution for mechanistic insights .
    • Data interpretation : Report ΔG values and hydrogen-bonding interactions; compare with known inhibitors (e.g., resveratrol) .

Literature and Data Analysis

Q. How to conduct a systematic review of this compound’s pharmacological effects?

  • Protocol :

Search strategy : Use Google Scholar with terms like “this compound AND (anti-inflammatory OR anticancer)” sorted by citation count .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.